molecular formula C7H13N3 B2485928 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole CAS No. 738531-71-0

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole

Cat. No.: B2485928
CAS No.: 738531-71-0
M. Wt: 139.202
InChI Key: COEUSSATWKFINO-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both pyrrolidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a suitable imidazole precursor under controlled conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyrrolidin-2-yl-4,5-dihydro-1H-imidazole
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

Uniqueness

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole is unique due to its specific combination of pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-6-10(5-1)7-8-3-4-9-7/h1-6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEUSSATWKFINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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